5,7,2',3',4'-Pentamethoxyflavanone
Description
Contextualization of Flavanoids and Polymethoxyflavanones in Natural Product Chemistry
Flavonoids are a ubiquitous group of polyphenolic compounds found in plants, contributing to their vibrant colors and protecting them from various stressors. nih.gov They are characterized by a C6-C3-C6 carbon framework, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. spectrabase.com This basic structure gives rise to several subclasses, including flavones, flavonols, and flavanones, based on the oxidation state and substitution pattern of the C ring. nih.govcaymanchem.com
Polymethoxyflavonones (PMFs) are a specialized subgroup of flavanones where multiple hydroxyl groups on the flavonoid skeleton are replaced by methoxy (B1213986) groups (-OCH3). tci-thaijo.org This methoxylation significantly alters the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which in turn can influence its biological activity. spectrabase.com PMFs are particularly abundant in citrus peels and have garnered considerable attention for their potential health benefits. tci-thaijo.orgnist.gov
Structural Characteristics and Nomenclature of 5,7,2',3',4'-Pentamethoxyflavanone (C20H22O7)
The nomenclature of flavonoids precisely describes the location of substituent groups on their core structure. For this compound, the name indicates a flavanone (B1672756) skeleton with five methoxy groups. Specifically, two methoxy groups are attached to the A-ring at positions 5 and 7. The remaining three methoxy groups are located on the B-ring at positions 2', 3', and 4'.
The chemical formula for this compound is C20H22O7. chemfaces.com The flavanone structure is distinguished from a flavone (B191248) by the saturation of the double bond between carbons 2 and 3 in the C-ring. This structural feature is a key determinant of its chemical and biological properties.
Despite the clear structural definition of this compound, a thorough review of scientific literature reveals a conspicuous absence of research focused specifically on this isomer. There are no readily available reports on its isolation from natural sources or its chemical synthesis.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H22O7 | chemfaces.com |
| Molecular Weight | 374.38 g/mol | chemfaces.com |
| IUPAC Name | 2-(2,3,4-trimethoxyphenyl)-5,7-dimethoxychroman-4-one | Derived from structure |
| CAS Number | Not available |
Note: Some properties are calculated based on the chemical structure due to the lack of experimental data in published literature.
Significance of Research on Naturally Occurring Flavanones
The study of naturally occurring flavanones is a significant and active area of research in pharmacognosy and medicinal chemistry. caymanchem.com Flavanones serve as crucial intermediates in the biosynthesis of other flavonoid classes in plants. caymanchem.com Scientific investigations have revealed that flavanones possess a wide array of biological activities.
Research on various polymethoxyflavanone isomers has demonstrated their potential in several areas of human health. For instance, some pentamethoxyflavone and flavanone compounds have been investigated for their anti-inflammatory, and neuroprotective effects. nih.gov The specific substitution pattern of methoxy groups is believed to be a critical factor in determining the type and potency of these biological activities. nih.gov
The interest in these compounds stems from their potential to serve as lead structures for the development of new therapeutic agents. Given the bioactivity observed in closely related pentamethoxy-substituted flavonoids, it is plausible that this compound could exhibit interesting biological properties. However, without dedicated research, its potential remains purely speculative. The absence of studies on this particular isomer represents a gap in the current understanding of polymethoxyflavanone structure-activity relationships.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2,3,4-trimethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H22O7/c1-22-11-8-16(24-3)18-13(21)10-15(27-17(18)9-11)12-6-7-14(23-2)20(26-5)19(12)25-4/h6-9,15H,10H2,1-5H3 |
InChI Key |
HZWSAUOBLMSNPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC |
Synonyms |
(2S)-5,7,2',3',4'-pentamethoxy-flavanone 5,7,2',3',4'-pentamethoxyflavanone |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of 5,7,2 ,3 ,4 Pentamethoxyflavanone
Synthetic Routes for the Flavanone (B1672756) Scaffold
The construction of the flavanone scaffold is a central theme in flavonoid chemistry, with several established and novel synthetic routes available.
A conventional and widely used method for synthesizing flavanones is the intramolecular cyclization of 2'-hydroxychalcone intermediates. rsc.orgnih.gov These precursors are readily prepared through the condensation of a 2'-hydroxyacetophenone with a corresponding aldehyde. rsc.orgnih.gov The subsequent cyclization of the 2'-hydroxychalcone to form the flavanone ring can be achieved under either acidic or basic conditions. nepjol.infoafricanjournalofbiomedicalresearch.com This reaction proceeds via an intramolecular oxa-Michael addition. nepjol.infochemijournal.com The reaction conditions, including the choice of acid or base catalyst, can influence the reaction rate and yield. nepjol.inforsc.org For example, catalysts such as methanesulfonic acid, phosphoric acid, or piperidine have been shown to be efficient for this transformation. nepjol.info
Table 1: Catalysts for 2'-Hydroxychalcone Cyclization
| Catalyst Type | Specific Examples | Reference |
|---|---|---|
| Acid | Acetic Acid, Methanesulfonic Acid, Phosphoric Acid | nepjol.info |
| Base | Piperidine, Sodium Hydroxide, Potassium Hydroxide | nepjol.inforesearchgate.net |
| Lewis Acid | Boron Trifluoride Etherate | nepjol.info |
| Solid Support | Silica Gel, MgO | nepjol.info |
Another modern approach involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.orgnih.govsemanticscholar.orgnih.govrsc.orgrsc.orgresearchgate.net This method provides a divergent route to both flavanones and flavones from a common precursor. rsc.orgnih.govsemanticscholar.orgnih.govrsc.orgrsc.orgresearchgate.net The outcome of the reaction—whether it yields a flavanone or a flavone (B191248)—can be controlled by the choice of oxidants and additives. For the synthesis of flavanones, the reaction is typically performed using a palladium catalyst such as palladium(II) trifluoroacetate (Pd(TFA)₂) with an oxidant like copper(II) acetate (Cu(OAc)₂) in a solvent such as dimethyl sulfoxide (DMSO). rsc.orgsemanticscholar.orgrsc.org This palladium-catalyzed approach is valued for its efficiency and atom economy. rsc.orgnih.govsemanticscholar.orgnih.govrsc.orgrsc.orgresearchgate.net
Table 2: Reaction Conditions for Palladium-Catalyzed Flavanone Synthesis
| Component | Example Reagent/Condition | Role | Reference |
|---|---|---|---|
| Substrate | 2'-Hydroxydihydrochalcone | Precursor | rsc.orgsemanticscholar.org |
| Catalyst | Pd(TFA)₂ (10 mol%) | Catalyzes oxidative cyclization | rsc.orgsemanticscholar.org |
| Oxidant | Cu(OAc)₂ (1.0 equiv.) | Promotes the catalytic cycle | rsc.orgsemanticscholar.org |
| Solvent | DMSO | Reaction medium | rsc.orgsemanticscholar.org |
| Temperature | 100 °C | Provides energy for reaction | rsc.orgsemanticscholar.org |
Stereoselective Synthesis of (2S)-5,7,2',3',4'-Pentamethoxyflavanone
Flavanones possess a stereocenter at the C-2 position, meaning they can exist as enantiomers. In nature, the cyclization of 2'-hydroxychalcones is catalyzed by the enzyme chalcone isomerase (CHI), which predominantly produces the (2S)-enantiomer. nih.govresearchgate.net This biological precedent has driven the development of synthetic methods to achieve high enantioselectivity. nih.govnih.gov While a specific synthesis for (2S)-5,7,2',3',4'-pentamethoxyflavanone is not detailed in the reviewed literature, several asymmetric strategies are applicable for preparing chiral flavanones.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of flavanones. nih.gov Chiral thiourea catalysts, often derived from quinine, can catalyze the intramolecular conjugate addition of α-substituted chalcones to produce flavanones with high enantiomeric excess (ee). nih.govnih.govacs.org This approach relies on the bifunctional nature of the catalyst to activate the substrate through hydrogen bonding and promote the selective cyclization. acs.org
Organometallic catalysis offers another robust route to enantiomerically enriched flavanones. nih.gov Palladium and rhodium catalysts, when combined with chiral ligands, are effective for the asymmetric conjugate addition of arylboronic acids to chromones. acs.orgresearchgate.net For instance, a palladium catalytic system using CarOx-type ligands has been successfully employed to construct a variety of chiral flavanones with yields up to 98% and enantiomeric excesses up to 97%. acs.org These methods provide a programmable way to access specific enantiomers of flavanones with diverse substitution patterns. acs.orgresearchgate.net
Biocatalysis , mimicking the natural pathway, utilizes enzymes or whole-cell systems for stereoselective synthesis. Recombinant Escherichia coli cells engineered with an artificial biosynthetic gene cluster containing chalcone isomerase (CHI) can produce (2S)-flavanones like (2S)-naringenin and (2S)-pinocembrin from simple precursors. nih.govsemanticscholar.orgoup.com Such chemoenzymatic approaches are valuable for producing the natural enantiomer of flavanones. mdpi.com
Table 3: Approaches for Stereoselective Flavanone Synthesis
| Method | Catalyst/System | Key Feature | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral Thiourea (quinine-derived) | Bifunctional activation of substrate | Up to 94% | nih.govnih.gov |
| Organometallic Catalysis | Palladium with CarOx-type ligands | Highly enantioselective addition of arylboronic acids | Up to 97% | acs.org |
| Organometallic Catalysis | Rhodium with chiral bis-sulfoxide ligands | Asymmetric 1,4-addition to chromones | Up to 95% | researchgate.net |
| Biocatalysis | E. coli expressing Chalcone Isomerase (CHI) | Mimics natural biosynthetic pathway for (2S)-flavanones | High stereoselectivity | nih.govsemanticscholar.org |
Derivatization and Analog Synthesis of Polymethoxyflavanones
Structural modification of polymethoxyflavanones (PMFs), such as 5,7,2',3',4'-pentamethoxyflavanone, is a key strategy for creating new analogs with potentially altered or enhanced properties. These modifications can target the methoxy (B1213986) groups or other positions on the flavanone scaffold.
One common derivatization is demethylation . The methoxy group at the 5-position of the A ring in polymethoxyflavonoids is particularly susceptible to removal. rsc.org This demethylation can occur via acid hydrolysis or enzyme-mediated catalysis. rsc.orgresearchgate.net This selective reaction allows for the synthesis of 5-hydroxy-polymethoxyflavanones, which can serve as precursors for further modifications.
The synthesis of analogs can also be achieved by introducing new functional groups. For example, by starting with precursors containing amino or carboxyl groups on the B ring, it is possible to synthesize flavone-based aryl-amides. nih.gov While this example pertains to flavones, the synthetic principles are applicable to the flavanone scaffold, allowing for the coupling of various acyl chlorides or aryl amines to create a library of new derivatives. Such structural modulations on the aromatic rings can lead to compounds with improved biological functions. nih.gov The generation of hybrid molecules by grafting different pharmacophore units onto the flavonoid core is another explored avenue. nih.gov
Biological Activities and Associated Molecular Mechanisms in Vitro and Pre Clinical in Vivo Studies
Anti-diabetic Research Aspects
Modulation of Blood Glucose Levels in Pre-clinical Models
Pre-clinical studies using animal models of diabetes have explored the effects of pentamethoxy-substituted flavonoids on blood glucose levels. For instance, a study on a related compound, 5,7,3',4',5'-pentamethoxyflavone (PMF), demonstrated its potential to lower blood glucose in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. tandfonline.comcaymanchem.com In this research, the administration of PMF at a dose of 5 mg/kg for three months resulted in a discernible decrease in blood glucose levels compared to the untreated diabetic group. tandfonline.comnih.gov Another flavone (B191248), 3,5,7,3',4'-pentamethoxyflavone, was also found to reduce plasma glucose levels in middle-aged male Wistar rats. medchemexpress.com Similarly, 5,7-dimethoxyflavone (B190784) administered to STZ-induced diabetic rats led to a significant reduction in blood glucose levels. nih.gov
| Compound | Model | Key Findings |
| 5,7,3',4',5'-Pentamethoxyflavone | Streptozotocin-induced diabetic rats | Lowered blood glucose levels after 3 months of administration. tandfonline.comnih.gov |
| 3,5,7,3',4'-Pentamethoxyflavone | Middle-aged male Wistar rats | Caused a decrease in plasma glucose levels. medchemexpress.com |
| 5,7-Dimethoxyflavone | Streptozotocin-induced diabetic rats | Significantly reduced blood glucose levels. nih.gov |
Anti-fibrotic Effects in Diabetic Renal Disease
Diabetic nephropathy, a serious complication of diabetes, is characterized by the excessive accumulation of extracellular matrix proteins, such as fibronectin, leading to renal fibrosis. nih.gov Research has indicated that pentamethoxyflavones may exert protective effects against these changes.
In a study investigating the effects of 5,7,3',4',5'-pentamethoxyflavone (PMF) on diabetic nephropathy, both in vitro and in vivo models were used. tandfonline.comnih.gov In cultured mesangial cells exposed to high glucose, PMF treatment was found to decrease the accumulation of fibronectin. tandfonline.comnih.gov This was accompanied by a reduction in the phosphorylation of Smad2/3, key signaling proteins involved in the fibrotic process. tandfonline.comnih.gov Specifically, treatment with PMF decreased the phosphorylation of Smad2/3 by 0.54- and 0.52-fold and the accumulation of fibronectin by 0.82- and 0.77-fold in vitro. tandfonline.com
The in vivo part of the study, using STZ-induced diabetic rats, corroborated these findings. tandfonline.comnih.gov Administration of PMF led to a decrease in the phosphorylation of Smad2/3 by 0.39- and 0.37-fold and a reduction in fibronectin accumulation by 0.47- and 0.40-fold in the kidneys of these animals. tandfonline.com These molecular changes were associated with an alleviation of structural damage to the glomeruli, including a reduction in the thickening of the glomerular basement membrane. tandfonline.comnih.gov
| Study Type | Model | Treatment | Key Molecular Effects |
| In Vitro | High glucose-exposed mesangial cells | 5,7,3',4',5'-Pentamethoxyflavone | Decreased fibronectin accumulation and Smad2/3 phosphorylation. tandfonline.comnih.gov |
| In Vivo | Streptozotocin-induced diabetic rats | 5,7,3',4',5'-Pentamethoxyflavone | Reduced renal fibronectin accumulation and Smad2/3 phosphorylation. tandfonline.comnih.gov |
Anticancer Research Pathways
The potential of pentamethoxy-substituted flavonoids in the context of cancer has also been a focus of research, particularly concerning their ability to sensitize cancer cells to chemotherapy and to directly inhibit their growth.
Mechanisms of Chemosensitization in Resistant Cancer Cells
A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Flavonoids, particularly methoxylated ones, have been investigated for their ability to reverse this resistance.
Studies on the flavone analogue 5,7,3',4',5'-pentamethoxyflavone (PMF) have shown its potential as a chemosensitizer. nih.gov It has been found to be effective in reversing P-gp-mediated MDR in vitro. nih.gov The mechanism appears to involve an increase in the intracellular accumulation of chemotherapy drugs. nih.govnih.gov Furthermore, PMF has been shown to inhibit the transactivation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. caymanchem.com The Nrf2 pathway is involved in cellular protection against oxidative stress and its inhibition can sensitize cancer cells to treatment. caymanchem.com Specifically, PMF was found to sensitize cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin (B142131) by inhibiting the Nrf2 pathway. caymanchem.com
Another related compound, 5,6,7,3',4'-pentamethoxyflavone (sinensetin), has also demonstrated the ability to reverse P-gp-mediated MDR. nih.gov Its chemosensitizing effect is attributed to increasing the intracellular concentration of anticancer drugs without competing for the azidopine (B1666438) binding site on P-gp. nih.gov
Anti-proliferative Activities against Tumor Cell Lines
The direct anti-proliferative effects of pentamethoxyflavones have been observed in various cancer cell lines. While specific data on 5,7,2',3',4'-pentamethoxyflavanone is limited, studies on related compounds provide insights. For example, 5,7-dimethoxyflavone has been shown to reduce the viability of the human liver cancer cell line HepG2. nih.gov The anti-proliferative activity of various flavonoids against HepG2 cells has been documented, suggesting a potential area for further investigation of pentamethoxyflavanones. nih.govjst.go.jpsciopen.comnih.gov
A synthetic flavan (B184786) racemate, 2(+/-)-7,8,3',4',5'-pentamethoxyflavan, has also demonstrated growth inhibitory effects on various tumor cells, including human leukemia HL60 cells. nih.gov
Apoptosis Induction and Related Cellular Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating cancer cells. Several flavonoids have been shown to induce apoptosis through various cellular pathways. mdpi.comnih.gov Although direct studies on this compound are not widely available, research on its analogues provides valuable information.
The flavone analogue 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) has been reported to sensitize tumor cells to apoptosis. nih.gov This is achieved by suppressing the activation of NF-κB, a key regulator of inflammation and cell survival. nih.gov The inhibition of NF-κB leads to the downregulation of anti-apoptotic gene products such as Bcl-xL and survivin. nih.gov
In human leukemia HL60 cells, 2(+/-)-7,8,3',4',5'-pentamethoxyflavan was found to induce apoptosis through both the death receptor and mitochondrial pathways. nih.gov This was evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases-3, -8, and -9, as well as changes in the expression of Bcl-2 and Bax proteins and the release of cytochrome c from the mitochondria. nih.gov The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are critical regulators of the mitochondrial apoptotic pathway. nih.govmdpi.com A decrease in the Bcl-2/Bax ratio is often associated with the induction of apoptosis. researchgate.net
| Compound/Analogue | Cell Line | Apoptotic Mechanisms |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Various tumor cells | Sensitizes to apoptosis via NF-κB inhibition, downregulating Bcl-xL and survivin. nih.gov |
| 2(+/-)-7,8,3',4',5'-pentamethoxyflavan | Human leukemia HL60 cells | Induces apoptosis via death receptor and mitochondrial pathways, involving PARP and caspase cleavage, and modulation of Bcl-2/Bax. nih.gov |
| Various Flavonoids | Various cancer cells | Induction of apoptosis through modulation of Bcl-2 family proteins (Bcl-2, Bax) and activation of caspases. mdpi.comnih.govnih.govmdpi.comresearchgate.net |
Anti-inflammatory Investigations
Polymethoxylated flavones (PMFs) have gained attention for their potential to modulate inflammatory responses. nih.gov The mechanisms underlying these effects often involve the inhibition of inflammatory mediators and the regulation of critical signaling pathways like NF-κB. nih.govnih.gov
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key event in the inflammatory cascade. Numerous studies have shown that flavonoids, particularly methoxylated flavones and flavanones, can inhibit this process.
Research on a structurally similar compound, 5,7,2',4',5'-pentamethoxyflavanone , demonstrated that it significantly inhibited the expression of iNOS at both the mRNA and protein levels in M1 polarized macrophages. nih.gov Similarly, 5,7,3',4',5'-pentamethoxyflavone has been found to inhibit NO production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. caymanchem.com Another related compound, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF) , also effectively repressed NO production in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner by downregulating iNOS expression. spandidos-publications.com Studies on 5-demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) and its metabolites revealed that the metabolites, in particular, produced strong inhibitory effects on NO production in macrophage cells. nih.govmdpi.com
These findings suggest that the core flavonoid structure, with specific methoxylation patterns, is crucial for the inhibition of NO production, a key anti-inflammatory action.
Table 1: Inhibition of Nitric Oxide (NO) Production by Related Flavonoids
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 5,7,2',4',5'-Pentamethoxyflavanone | Macrophages | Significantly inhibited iNOS mRNA and protein levels. | nih.gov |
| 5,7,3',4',5'-Pentamethoxyflavone | RAW 264.7, GES-1 | Inhibited LPS-induced NO production. | caymanchem.com |
| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | RAW 264.7 | Significantly repressed NO production and downregulated iNOS expression. | spandidos-publications.com |
| Metabolites of 5-Demethylnobiletin | RAW 264.7 | Produced stronger inhibitory effects on NO production than the parent compound. | nih.govmdpi.com |
Modulation of Pro-inflammatory Mediators and Cytokines
Beyond nitric oxide, flavonoids can modulate a range of other pro-inflammatory molecules. High levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 are associated with various chronic inflammatory diseases. mdpi.com
A study on 5,7,2',4',5'-pentamethoxyflavanone showed it significantly inhibited the mRNA and protein levels of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in M1 macrophages. nih.gov In a similar vein, 5,7,3',4',5'-pentamethoxyflavanone (PMFA) was found to diminish these same pro-inflammatory cytokines while promoting M2 macrophage-related anti-inflammatory molecules. nih.gov Further supporting this, 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone significantly inhibited the release and mRNA expression of TNF-α and IL-1β in a dose-dependent manner in LPS-stimulated macrophages. spandidos-publications.com Research on 5,6,4′-trihydroxy-7,3′-dimethoxyflavone also demonstrated a reduction in TNF-α production in LPS-treated RAW 264.7 cells. mdpi.com
This consistent downregulation of key pro-inflammatory cytokines across various methoxylated flavones highlights a primary mechanism for their anti-inflammatory effects. researchgate.net
Table 2: Modulation of Pro-inflammatory Cytokines by Related Flavonoids
| Compound | Cell Line | Effect on Cytokines | Reference |
|---|---|---|---|
| 5,7,2',4',5'-Pentamethoxyflavanone | M1 Macrophages | ↓ IL-1β, ↓ IL-6, ↓ TNF-α (mRNA and protein) | nih.gov |
| 5,7,3',4',5'-Pentamethoxyflavanone | Macrophages | ↓ IL-1β, ↓ IL-6, ↓ TNF-α | nih.gov |
| 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | RAW 264.7 | ↓ TNF-α, ↓ IL-1β (release and mRNA) | spandidos-publications.com |
| 5,6,4′-Trihydroxy-7,3′-dimethoxyflavone | RAW 264.7 | ↓ TNF-α | mdpi.com |
Attenuation of NF-κB Activation
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of iNOS, TNF-α, IL-1β, and other inflammatory genes. mdpi.comresearchgate.net The anti-inflammatory activity of many flavonoids is linked to their ability to inhibit the NF-κB signaling pathway. nih.gov
A key study demonstrated that the anti-inflammatory mechanism of 5,7,2',4',5'-pentamethoxyflavanone was its ability to downregulate the activity of p65, a critical subunit of the NF-κB complex. nih.gov The anti-inflammatory effects of the related compound 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone were also attributed to the inhibition of NF-κB activation. This was achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocked the translocation of the p65 subunit to the nucleus. spandidos-publications.com This mechanism is a common theme among anti-inflammatory flavonoids; for example, Morin (3,5,7,2′,4′-Pentahydroxyflavone ) was also found to suppress NF-κB activation by inhibiting IκBα phosphorylation and degradation. nih.gov
Antioxidant and DNA Protective Mechanisms
While many flavonoids are known for their direct free-radical scavenging, some, particularly methoxylated ones, may exert protective effects through other mechanisms, such as direct interaction with DNA and preventing oxidative damage.
Protection Against Oxidative DNA Damage
Oxidative stress can lead to significant damage to cellular macromolecules, including DNA, which is implicated in carcinogenesis and aging. researchgate.netnih.gov Flavonoids can protect against this damage.
While direct studies on this compound are not available, research on its analogue, 3,5,7,3',4'-pentamethoxyflavone (PMF) , showed that although it is a poor direct antioxidant, it could remarkably protect DNA from oxidative damage. nih.gov This protective effect was observed against damage induced by H₂O₂ and UV radiation in pUC19 plasmid DNA. medchemexpress.comresearchgate.net The same study also demonstrated that PMF could reduce oxidative DNA damage in peripheral blood mononuclear cells from mice. medchemexpress.com Similarly, the plant flavone apigenin (B1666066) has been shown to protect prostate epithelial cells from H₂O₂-induced DNA damage by reducing reactive oxygen species (ROS) and suppressing the formation of the oxidative DNA lesion 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govplos.org
DNA Binding Properties
The ability of a compound to interact directly with DNA can be a mechanism for its protective effects. researchgate.net The planar structure of many flavonoids makes them suitable for intercalating into the DNA helix or binding to its grooves. etsu.edu
A crucial finding for the analogue 3,5,7,3',4'-pentamethoxyflavone was that it binds to the minor groove of DNA. nih.gov This binding is proposed as a possible mechanism for its notable DNA protective effects, shielding the molecule from damaging oxidative species. nih.gov Other studies on flavone analogues have also suggested intercalation as a dominant binding mode. nih.govmdpi.com The specific binding mode can be influenced by the substitution pattern on the flavonoid skeleton; for instance, the presence and location of hydroxyl or glycosyl groups can affect binding affinity and mode. nih.gov
Cardiovascular System Modulatory Effects
The potential for flavonoids to influence the cardiovascular system is a significant area of research. Studies on various pentamethoxyflavone isomers and analogues have revealed mechanisms for vasorelaxation and the regulation of vascular function.
Vasorelaxation Mechanisms
Research into flavone analogues of this compound has uncovered several molecular pathways leading to vasorelaxation, a key process in blood pressure regulation. These mechanisms often involve the endothelium, the inner lining of blood vessels, and direct actions on vascular smooth muscle cells.
A prominent analogue, 3,5,7,3',4'-Pentamethoxyflavone , isolated from Kaempferia parviflora, has been shown to induce relaxation in isolated rat thoracic aortic rings. tci-thaijo.org This effect is mediated by stimulating the release of both nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). tci-thaijo.org The vasorelaxant effect was inhibited by N(G)-nitro-L-arginine (LNA), an inhibitor of NO synthase, and by ODQ, a guanylyl cyclase inhibitor, confirming the involvement of the NO-cGMP pathway. tci-thaijo.org The release of H₂S, a gaseous transmitter, also contributes to the relaxation. tci-thaijo.org Furthermore, this compound is described as a Ca²⁺ channel inhibitor and can induce relaxation through mechanisms related to calcium mobilization. medchemexpress.com
Similarly, Morin (3,5,7,2',4'-pentahydroxyflavone) , a flavone with a substitution pattern on the B-ring (2',4') that is closely related to the target compound, demonstrates potent vasorelaxant properties. Its mechanism involves the NO/sGC (soluble guanylate cyclase) pathway, muscarinic receptors, β₂-adrenergic receptors, and importantly, the inhibition of calcium channels. nih.gov Studies showed Morin reduces intracellular calcium levels by blocking voltage-operated calcium channels (VOCC) and inhibiting calcium release from intracellular stores. nih.gov
Other related flavones also exhibit similar activities. 5,7-dimethoxyflavone causes endothelium-dependent relaxation partly through the NO-cGMP pathway, but also by increasing potassium (K⁺) efflux and inhibiting calcium (Ca²⁺) influx from the extracellular space. nih.gov
Table 1: Vasorelaxation Mechanisms of Pentamethoxyflavanone Analogues
| Compound | Model | Key Mechanisms | Citation |
|---|---|---|---|
| 3,5,7,3',4'-Pentamethoxyflavone | Rat Thoracic Aortic Rings | Stimulates NO and H₂S release, inhibits intracellular Ca²⁺ mobilization. | tci-thaijo.org |
| Morin (3,5,7,2',4'-pentahydroxyflavone) | Rat Thoracic Aortic Rings | Involves NO/sGC pathway, muscarinic & β₂-adrenergic receptors, blocks voltage-operated Ca²⁺ channels. | nih.gov |
| 5,7-dimethoxyflavone | Rat Aortic Rings | Mediated by NO-cGMP pathway, increased K⁺ efflux, and inhibition of Ca²⁺ influx. | nih.gov |
Regulation of Vascular Function in Pre-clinical Models
Beyond acute vasorelaxation, flavone analogues have shown the ability to regulate vascular function in pre-clinical animal models over a longer term.
In a study involving middle-aged male rats, oral administration of 3,5,7,3',4'-Pentamethoxyflavone (22 mg/kg, twice daily for 6 weeks) was found to promote the expression of key vascular regulatory proteins. medchemexpress.com Specifically, it increased the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium, and cystathionine (B15957) gamma-lyase (CSE), an enzyme that produces H₂S. medchemexpress.com This upregulation of vasorelaxant-producing enzymes suggests a mechanism for long-term improvement of vascular health. The study also observed that this compound could antagonize the contraction induced by phenylephrine (B352888) and enhance the vasodilation caused by acetylcholine, further demonstrating its ability to regulate vascular function. medchemexpress.com
Other Investigated Biological Activities
In addition to cardiovascular effects, research on pentamethoxyflavone analogues has explored their influence on lipid metabolism and intestinal health.
Lipid Metabolism Modulation
The modulation of lipid metabolism is a key strategy in managing obesity and related metabolic disorders. Studies on flavone analogues indicate a potential role in this area through the inhibition of digestive enzymes and the regulation of adipocyte (fat cell) development.
An in vitro study evaluated 5,7,3',4',5'-Pentamethoxyflavone for its anti-obesity effects. The compound demonstrated dose-dependent, competitive inhibition of porcine pancreatic lipase, a critical enzyme for digesting dietary fats. nih.gov In the same study, using a 3T3-L1 pre-adipocyte cell line, the compound was found to reduce the accumulation of lipids and triglycerides, indicating an anti-adipogenic effect. nih.gov This was associated with a reduction in the expression of key genes involved in fat cell development and lipid synthesis, including PPAR-γ, C/EBPα, C/EBPβ, SREBF1, and FASN. nih.gov
A recent in vivo study using a zebrafish model further supports these findings. Administration of 5,7,3',4',5'-Pentamethoxyflavone led to significant anti-obesogenic effects, including reductions in blood glucose, plasma triglycerides, and total cholesterol. nih.gov Mechanistically, the compound suppressed the expression of genes for fat and lipid synthesis in the liver while promoting lipid breakdown through the activation of PPAR-α and its downstream targets. nih.gov
Table 2: Lipid Metabolism Modulation by 5,7,3',4',5'-Pentamethoxyflavone
| Activity | Model | Key Findings | Citation |
|---|---|---|---|
| Pancreatic Lipase Inhibition | In Vitro (Enzyme Assay) | Dose-dependent, competitive inhibition. | nih.gov |
| Anti-adipogenic Effects | In Vitro (3T3-L1 cells) | Reduced lipid/triglyceride accumulation; downregulated adipogenic/lipogenic genes (e.g., PPAR-γ, FASN). | nih.gov |
| Anti-obesity Effects | In Vivo (Zebrafish) | Reduced blood glucose, triglycerides, and cholesterol; suppressed lipogenic genes and activated lipid catabolism genes (PPAR-α). | nih.gov |
Enhancement of Intestinal Barrier Function
The intestinal barrier is crucial for maintaining health by controlling the passage of substances from the gut into the bloodstream. Dysfunction of this barrier is linked to various diseases. Studies using the Caco-2 cell line, a model for the human intestinal epithelium, have shown that flavone analogues can strengthen this barrier.
Treatment of Caco-2 cells with 3,5,7,3',4'-Pentamethoxyflavone (100 μM) was shown to enhance the integrity of the tight junction (TJ) barrier. nih.govacs.org This was evidenced by an increase in transepithelial electrical resistance (TER), a measure of barrier tightness, and a decrease in the permeability of the cell monolayer to a tracer molecule. nih.govacs.org Immunoblot analysis revealed that the compound increased both the cellular expression and the cytoskeletal association of key tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, claudin-3, and claudin-4. nih.govresearchgate.net Further investigation showed that the compound enhanced the transcription of the genes for these proteins, indicating that it strengthens the intestinal barrier by promoting the synthesis of its core components. nih.govacs.org
Table 3: Enhancement of Intestinal Barrier Function by 3,5,7,3',4'-Pentamethoxyflavone in Caco-2 Cells
| Parameter | Effect | Mechanism | Citation |
|---|---|---|---|
| Transepithelial Electrical Resistance (TER) | Increased | Increased expression and cytoskeletal association of tight junction proteins (ZO-1, Occludin, Claudin-3, Claudin-4) via transcriptional regulation. | nih.govacs.org |
| Paracellular Permeability | Decreased | nih.govacs.org | |
| Tight Junction Protein Expression (ZO-1, Occludin, Claudins) | Increased | nih.govresearchgate.net | |
| Tight Junction mRNA Expression | Increased | nih.govresearchgate.net |
Structure Activity Relationship Sar Investigations of Polymethoxyflavanones
Impact of Methoxy (B1213986) Group Position and Number on Biological Efficacy
The number and placement of methoxy (-OCH₃) groups on the flavanone (B1672756) skeleton are primary determinants of biological activity. Research on various polymethoxylated flavonoids (PMFs) demonstrates that these substitutions can significantly modulate their effects. nih.gov
Studies on polymethoxyflavones have shown that an increase in the number of methoxy groups on the A-ring can enhance certain activities, such as anti-proliferative effects. nih.gov Conversely, an increase in methoxy groups on the B-ring has been observed to sometimes decrease the same activity. nih.gov For instance, in studies comparing tangeretin (B192479) and nobiletin (B1679382), the difference in B-ring methoxylation leads to varied biological outcomes. nih.gov
This principle underscores the importance of the specific methoxylation pattern in 5,7,2',3',4'-Pentamethoxyflavanone, where the methoxy groups at positions 5 and 7 on the A-ring and 2', 3', and 4' on the B-ring create a unique electronic and steric profile that defines its interaction with biological systems.
Table 1: Impact of Methoxy Group Patterns on Biological Activity
| Compound/Class | Structural Feature | Impact on Biological Efficacy | Reference |
|---|---|---|---|
| Polymethoxyflavones | Increase in methoxy groups on A-ring | Enhanced anti-proliferative activity | nih.gov |
| Polymethoxyflavones | Increase in methoxy groups on B-ring | Decreased anti-proliferative activity | nih.gov |
| Nobiletin vs. 4'-Demethoxynobiletin | Substitution of methoxy with hydroxyl at C4' | Enhances anti-osteoclastogenic activity | nih.gov |
| 18F-labeled phosphonium (B103445) cations | Methoxy group at ortho-position | Accelerated radioactivity clearance from the liver | nih.gov |
Role of the Flavanone C-Ring Saturation in Bioactivity
A defining structural feature of flavanones is the saturation of the C2-C3 bond in the heterocyclic C-ring. This contrasts with flavones, which possess a double bond at this position. The absence of this C2-C3 double bond in flavanones like this compound breaks the conjugation between the A-ring and the B-ring. nih.gov
Comparative SAR with Flavone (B191248) Analogues and Other Flavonoid Classes
Comparing this compound with its flavone analogue (which would have a C2-C3 double bond) and other flavonoid classes provides a clearer picture of its unique biological profile. Flavones, flavonols, and isoflavones each possess distinct structural motifs that lead to different biological activities. nih.gov
Flavone Analogues: Polymethoxyflavones, such as 3',4',5',5,7-pentamethoxyflavone (B192069), have been studied for their ability to sensitize chemoresistant cancer cells by inhibiting the Nrf2 pathway. caymanchem.commedchemexpress.com Another related compound, 3,5,7,3′,4′-pentamethoxyflavone, is known to act as a Ca²⁺ channel inhibitor and can protect DNA from oxidative damage. medchemexpress.com These distinct activities of flavone analogues, despite having the same number of methoxy groups, highlight the critical role of the underlying flavonoid scaffold and the specific methoxylation pattern.
Other Flavonoid Classes:
Flavonols: These compounds, such as quercetin (B1663063) and kaempferol, are characterized by a hydroxyl group at the C3 position. This C3-OH group is often involved in mechanisms like excited-state intramolecular proton transfer (ESIPT), which is linked to their fluorescence properties and interactions with biological targets like DNA. acs.org
Comparative evaluations of different flavonoids for specific therapeutic targets, such as antiviral activity against SARS-CoV-2, have shown that specific compounds like the flavonolignan silibinin (B1684548) can exhibit superior and multi-targeting activity compared to other flavonoids like eriodictyol (B191197) (a flavanone) and myricetin (B1677590) (a flavonol). nih.gov This underscores that activity is highly dependent on the specific structural class and substitution patterns.
Table 2: Comparative Activities of Different Flavonoid Classes
| Compound | Flavonoid Class | Notable Biological Activity | Reference |
|---|---|---|---|
| 3',4',5',5,7-Pentamethoxyflavone | Flavone | Sensitizes cancer cells via Nrf2 pathway inhibition | medchemexpress.com |
| 3,5,7,3′,4′-Pentamethoxyflavone | Flavone | Ca²⁺ channel inhibition; DNA protection | medchemexpress.com |
| Kaempferol | Flavonol | Interacts with DNA through mechanisms involving its C3-OH group | acs.org |
| Silibinin | Flavonolignan | Potent in vitro inhibition of SARS-CoV-2 spike protein and Mpro | nih.gov |
| Eriodictyol | Flavanone | Lower comparative in vitro inhibition of SARS-CoV-2 spike protein | nih.gov |
Identification of Pharmacophores Critical for Specific Activities
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For polymethoxyflavanones like this compound, the pharmacophore is not a single feature but a combination of elements derived from its structure.
Based on SAR studies, the critical pharmacophoric features for this class of compounds can be identified as:
The Flavanone Core: The fundamental three-ring structure provides the basic scaffold.
C-Ring Saturation: The lack of a C2-C3 double bond creates a non-planar structure, which is a key recognition element for specific targets that differ from those of flavones. nih.gov
The C4-Keto Group: The carbonyl group at the C-4 position is a common feature in active flavonoids and is often essential for binding to target proteins. nih.gov
The Polymethoxylation Pattern: The specific arrangement of five methoxy groups on the A and B rings is arguably the most critical feature. This pattern dictates the molecule's polarity, solubility, and the precise steric and electronic interactions it can form within a biological binding site. The number and position of these groups fine-tune the activity, turning a basic flavonoid scaffold into a specific bioactive agent. nih.gov
The pharmacophore concept allows for the understanding of activity on a three-dimensional level, where the spatial arrangement of these features is what ultimately governs the biological response. nih.gov
Metabolism and Pharmacokinetics of 5,7,2 ,3 ,4 Pentamethoxyflavanone Pre Clinical Investigations
Absorption and Distribution Studies in Animal Models
Detailed pharmacokinetic studies specifically on 5,7,2',3',4'-pentamethoxyflavanone are not extensively available in the current scientific literature. However, research on other polymethoxyflavones provides valuable insights into the likely absorption and distribution characteristics of this class of compounds.
Studies on methoxyflavones, such as those found in Kaempferia parviflora extract, which includes 3,5,7,3',4'-pentamethoxyflavone, have been conducted in rats. nih.gov Following oral administration, these methoxyflavones were observed to be rapidly absorbed, reaching maximum plasma concentrations within 1 to 2 hours. nih.gov However, they generally exhibit low oral bioavailability, estimated to be between 1% and 4%. nih.gov
Regarding tissue distribution, studies on related methoxyflavones indicate that they are distributed to various organs. Following administration of a Kaempferia parviflora extract to rats, the highest concentrations of methoxyflavones were detected in the liver, followed by the kidneys. nih.gov The compounds were also found in other tissues, including the lungs, testes, and brain. nih.gov Similarly, a study on 5,7-dimethoxyflavone (B190784) in mice showed that after oral administration, the compound was most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle. nih.gov This wide distribution suggests that polymethoxyflavones can reach various potential sites of action throughout the body.
It is important to emphasize that these findings are for structurally related compounds, and the specific absorption and distribution profile of this compound may differ.
Identification and Characterization of Metabolites (e.g., O-desmethyl derivatives, glucuronides, sulfonates - Note: largely studied for flavone (B191248) analogue)
The metabolism of polymethoxyflavones, including the flavone analogue of the target compound, has been a subject of greater investigation. The metabolic processes primarily involve demethylation and subsequent conjugation reactions.
O-demethylation is a primary metabolic pathway for polymethoxyflavones. nih.gov The methoxyl groups at various positions on the flavonoid skeleton can be cleaved to form hydroxylated metabolites. For flavones in general, demethylation can occur at the C-7, C-6, or C-4' positions. nih.gov In the case of 5,7-dimethoxyflavone, O-demethylated metabolites have been identified in vivo. nih.gov
Following demethylation, the newly formed hydroxyl groups, as well as any pre-existing hydroxyl groups, are susceptible to Phase II conjugation reactions , which increase their water solubility and facilitate their excretion. The most common conjugation reactions are glucuronidation and sulfation.
Glucuronidation: This process involves the attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronide conjugates of O-demethylated 5,7-dimethoxyflavone have been detected in the bile of fish exposed to the compound. nih.gov For flavones, glucuronidation can occur at the 3', 4', 6, or 7-hydroxyl positions. nih.gov
Sulfonation: This involves the transfer of a sulfonate group to a hydroxyl moiety, a reaction catalyzed by sulfotransferases (SULTs). Studies on a Kaempferia parviflora extract containing 3,5,7,3',4'-pentamethoxyflavone revealed that the components were mainly eliminated through the urine as demethylated, sulfated, and glucuronidated products. nih.gov
The major metabolites of the flavone analogue, 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF), observed in murine plasma, liver, and intestinal tissue are mono-O-desmethyl PMF and several isomeric mono-O-desmethyl PMF glucuronides and sulfonates.
| Metabolite Type | Description | Example from Analogue Studies |
| O-desmethyl derivatives | Removal of one or more methyl groups from the methoxy (B1213986) substituents. | Mono-O-desmethyl PMF |
| Glucuronides | Conjugates formed by the attachment of glucuronic acid to a hydroxyl group. | Mono-O-desmethyl PMF glucuronides |
| Sulfonates | Conjugates formed by the attachment of a sulfonate group to a hydroxyl group. | Mono-O-desmethyl PMF sulfonates |
This table is based on data largely studied for the flavone analogue, 5,7,3',4',5'-pentamethoxyflavone.
Enzyme Interactions and Metabolic Stability (e.g., hepatic microsomal incubations - Note: largely studied for flavone analogue)
The metabolic stability and enzyme interactions of a compound are critical determinants of its pharmacokinetic profile and potential for drug-drug interactions. These parameters are often assessed using in vitro models, such as hepatic microsomal incubations. if-pan.krakow.pl
Hepatic Microsomal Incubations: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of many compounds. nih.gov Studies with human liver microsomes have been used to investigate the metabolism of polymethoxyflavones. nih.gov For flavones, hydroxylation and demethylation are key metabolic pathways mediated by these enzymes. nih.gov
Enzyme Interactions: Polymethoxyflavones have been shown to interact with various drug-metabolizing enzymes. For instance, the flavone analogue 3',4',5',5,7-pentamethoxyflavone has been investigated for its effects on the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. caymanchem.com Some flavonoids can also inhibit or induce the activity of specific CYP isozymes, which can lead to drug-drug interactions.
Metabolic Stability: The term metabolic stability refers to the susceptibility of a compound to biotransformation. if-pan.krakow.pl Generally, methylated flavones are considered to have increased metabolic stability compared to their unmethylated counterparts. nih.gov This enhanced stability is a key rationale for the interest in polymethoxylated flavonoids as potential therapeutic agents. In vitro studies with murine and human liver fractions have suggested that the inclusion of methoxy moieties confers metabolic stability onto flavones. For example, the in vitro metabolic removal of 3',4',5',5,7-pentamethoxyflavone was found to be slower than that of the less methylated flavone, tricin (B192558).
| Parameter | Observation from Analogue Studies | Significance |
| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Catalyze the breakdown and facilitate the excretion of the compound. |
| Metabolic Pathways | O-demethylation, Glucuronidation, Sulfation | Key reactions that determine the fate of the compound in the body. |
| Metabolic Stability | Generally higher for polymethoxylated flavonoids compared to hydroxylated flavonoids. | A more stable compound may have a longer half-life and greater bioavailability. |
This table is based on data largely studied for the flavone analogue, 5,7,3',4',5'-pentamethoxyflavone.
Analytical Methodologies for 5,7,2 ,3 ,4 Pentamethoxyflavanone
Quantitative Analysis using High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantitative analysis of flavonoids. For 5,7,2',3',4'-Pentamethoxyflavanone, HPLC-UV methods are developed to achieve separation from other related compounds and matrix components, followed by quantification based on its UV absorbance.
While specific methods for this compound are not extensively detailed in publicly available literature, the general approach for its isomers, such as 3',4',5',5,7-pentamethoxyflavone (B192069), provides a framework. nih.gov A typical HPLC system would consist of a reversed-phase column, often a C18, which separates compounds based on hydrophobicity. nih.gov The mobile phase usually involves a gradient elution with a mixture of an aqueous solvent (often containing an acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govhebmu.edu.cn
UV detection is set at the wavelength of maximum absorbance (λmax) for the compound, which for flavonoids is typically in the range of 250-380 nm. researchgate.nethebmu.edu.cn For quantification, a calibration curve is constructed using standards of known concentrations to ensure linearity, accuracy, and precision of the method. nih.gov
Table 1: Representative HPLC-UV Parameters for Analysis of Related Pentamethoxyflavones
| Parameter | Details | Source |
| Column | Hypersil-BDS C18 | nih.gov |
| Mobile Phase | Gradient of aqueous acid and acetonitrile/methanol | nih.govhebmu.edu.cn |
| Detection | UV at specific λmax (e.g., 324 nm for an isomer) | nih.gov |
| Internal Standard | A structurally similar compound (e.g., tricin (B192558) for an isomer) | nih.gov |
This table represents typical conditions used for closely related isomers and serves as a likely starting point for the development of a method for this compound.
Qualitative and Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for analyzing trace amounts of compounds in complex matrices. hebmu.edu.cn This technique is invaluable for both the definitive identification (qualitative) and precise measurement (quantitative) of this compound.
In an LC-MS/MS system, the compound is first separated by the LC component. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). nih.gov The mass analyzer then detects the mass-to-charge ratio (m/z) of the molecular ion. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is used. The molecular ion is fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern that acts as a fingerprint for the compound. hebmu.edu.cn
For quantitative analysis, the method often operates in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition, minimizing interferences and maximizing sensitivity. nih.gov
Table 2: Conceptual LC-MS/MS Parameters for this compound Analysis
| Parameter | Details | Source |
| LC Column | Reversed-phase C18 (e.g., XTerra MS C18) | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Precursor Ion [M+H]⁺ | m/z corresponding to C₂₀H₂₂O₇ + H⁺ | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |
| Collision Energy | Optimized to produce stable, specific product ions | nih.gov |
This table is based on general principles of LC-MS/MS analysis for flavonoids and would require specific experimental determination for this compound.
Method Development and Validation for Complex Biological Matrices
Analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the sample. nih.govnih.gov Therefore, rigorous method development and validation are essential to ensure reliable and reproducible results. d-nb.info
The process begins with developing an efficient sample preparation protocol to extract the analyte and remove interfering substances like proteins and lipids. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.gov
Once the analytical conditions are established, the method must be validated according to international guidelines. mdpi.com Key validation parameters include:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. mdpi.com
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range. nih.gov
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. d-nb.info
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day and inter-day precision. d-nb.info
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. mdpi.com
Recovery: The efficiency of the extraction process. nih.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. d-nb.info
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. d-nb.info
A study on a related pentamethoxyflavone in mouse plasma and intestinal mucosa demonstrated a linear assay range, good recovery (85-103%), and a relative standard deviation of less than 15%, with an LOQ of 100 ng/mL in plasma. nih.gov Similar validation would be required for methods analyzing this compound.
Table 3: Key Validation Parameters for Analytical Methods in Biological Matrices
| Validation Parameter | Typical Acceptance Criteria | Source |
| Linearity (r²) | ≥ 0.99 | nih.gov |
| Accuracy | Within ±15% of nominal value (±20% at LOQ) | nih.gov |
| Precision (CV%) | ≤ 15% (≤ 20% at LOQ) | nih.gov |
| Recovery | Consistent, precise, and reproducible | nih.gov |
Future Research Avenues and Therapeutic Potential of 5,7,2 ,3 ,4 Pentamethoxyflavanone
In-depth Elucidation of Cellular and Molecular Signaling Pathways
The therapeutic potential of 5,7,2',3',4'-pentamethoxyflavanone is underscored by its interaction with various cellular and molecular signaling pathways. A deeper understanding of these mechanisms is crucial for its development as a therapeutic agent.
One area of investigation is its role in neuroinflammation and neurodegeneration. Research on a related compound, 3,5,7,3',4'-pentamethoxyflavone (KP1), has shown that it promotes neurite outgrowth in Neuro2a cells. nih.gov This effect is mediated through the extracellular signal-regulated kinase (ERK) signaling pathway, while inhibitors of p38 MAPK and GSK-3β did not block the KP1-induced neurite outgrowth. nih.gov
In the context of cancer, another related compound, 3',4',5',5,7-pentamethoxyflavone (B192069) (PMF), has been shown to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway. medchemexpress.com Specifically, PMF sensitizes cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin (B142131). caymanchem.com Furthermore, studies on colorectal cancer cells have indicated that PMF may be involved in the unfolded protein response (UPR) and can cause changes in the expression of genes associated with the cell cycle. kent.ac.uk
The anti-inflammatory properties of these compounds are also significant. PMF has been found to inhibit LPS-induced nitric oxide (NO) production in macrophages and gastric epithelial cells. caymanchem.com Additionally, 5,7,3',4',5'-pentamethoxyflavone has been shown to alleviate anxiety by modulating the A2AR/gephyrin/GABRA2 pathway and increasing levels of serotonin (B10506) and GABA in the hippocampus. nih.gov
Moreover, some pentamethoxyflavones act as Ca2+ channel inhibitors, which can induce relaxation of the human corpus cavernosum and regulate vascular function. medchemexpress.com They have also been shown to protect DNA from oxidative damage. medchemexpress.com
| Compound | Cell Line/Model | Signaling Pathway/Mechanism | Observed Effect |
| 3,5,7,3',4'-Pentamethoxyflavone (KP1) | Neuro2a cells | ERK signaling pathway | Promotes neurite outgrowth nih.gov |
| 3',4',5',5,7-Pentamethoxyflavone (PMF) | Cisplatin-resistant A549 cells | Inhibition of Nrf2 pathway | Sensitizes cells to cisplatin medchemexpress.comcaymanchem.com |
| 3',4',5',5,7-Pentamethoxyflavone (PMF) | Colorectal cancer cells | Unfolded Protein Response (UPR), Cell Cycle | Changes in gene expression kent.ac.uk |
| 5,7,3',4',5'-Pentamethoxyflavone | RAW 264.7 macrophages, GES-1 cells | Inhibition of NO production | Anti-inflammatory effect caymanchem.com |
| 5,7,3',4',5'-Pentamethoxyflavone | Mouse model of anxiety | A2AR/gephyrin/GABRA2 pathway | Anxiolytic effect nih.gov |
| 3,5,7,3',4'-Pentamethoxyflavone | Human corpus cavernosum | Ca2+ channel inhibition | Induces relaxation medchemexpress.com |
Rational Design and Synthesis of Novel Analogs for Enhanced Potency and Selectivity
The development of novel analogs of this compound holds significant promise for improving its therapeutic efficacy. By strategically modifying the chemical structure of the parent compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.
A key aspect of this approach is understanding the structure-activity relationship (SAR). For instance, a study on 3',4',5',5,7-pentamethoxyflavone identified the 3'-position as a suitable point for modification without compromising its biological activity. kent.ac.uk This suggests that introducing different functional groups at this position could lead to analogs with improved characteristics.
The synthesis of a photoaffinity labeling probe has been used to investigate the cellular targets of 3',4',5',5,7-pentamethoxyflavone, which can provide valuable insights for designing more targeted analogs. kent.ac.uk The goal of such synthetic modifications is to improve both the binding properties to target proteins and the aqueous solubility of the compound, which are often limiting factors for the clinical application of flavonoids. kent.ac.uk
Furthermore, the planarity of the flavonoid structure can influence its biological activity. A study on 5,7,2'-trihydroxy-3,6,8,4',5'-pentamethoxyflavone revealed that this compound is non-planar, which may reduce the conjugation of the B-ring with the A and C rings. nih.gov This finding suggests that modifying the substitution pattern to alter the planarity could be a viable strategy for developing more potent analogs.
Exploration of Synergistic Effects with Established Therapeutic Agents
The combination of this compound and its analogs with existing therapeutic agents presents a promising strategy to enhance treatment efficacy and overcome drug resistance.
Polymethoxyflavones (PMFs) have demonstrated synergistic effects in various contexts. For example, combinations of different PMFs have shown enhanced inhibition of degranulation in RBL-2H3 cells compared to individual treatments. mdpi.com Similarly, binary mixtures of nobiletin (B1679382) and tangeretin (B192479), two other PMFs, have exhibited synergistic effects in inhibiting the growth of neuroblastoma cells. mdpi.comresearchgate.net
In cancer therapy, the synergistic potential of PMFs is particularly noteworthy. Nobiletin, when combined with chemotherapeutic drugs like paclitaxel (B517696) and carboplatin, has shown a synergistic effect in inhibiting the proliferation of lung carcinoma cell lines. mdpi.comresearchgate.net Another flavonoid, epigallocatechin gallate (EGCG), enhances the DNA damage in cancer cells caused by cisplatin while protecting healthy cells from oxidative stress. mdpi.com This dual mechanism highlights the potential of combining flavonoids with conventional anticancer agents to improve patient outcomes. mdpi.com
The mechanisms underlying these synergistic effects can be pharmacokinetic or pharmacodynamic. mdpi.com For instance, some plant-derived compounds can inhibit drug-metabolizing enzymes, thereby increasing the bioavailability and duration of action of co-administered drugs. mdpi.com
Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
The application of "omics" technologies, such as proteomics and metabolomics, is essential for a comprehensive understanding of the biological effects of this compound. These technologies allow for the large-scale analysis of proteins and metabolites, providing a global view of the cellular response to the compound.
Proteomics can be used to identify the protein targets of this compound and to map the signaling pathways it modulates. nih.govnih.gov For example, a proteomics analysis of colorectal cancer cells treated with 3',4',5',5,7-pentamethoxyflavone identified members of the RAB subfamily of small GTPases as potential targets and revealed that the compound may be involved in the unfolded protein response. kent.ac.uk
Metabolomics, on the other hand, can reveal changes in the metabolic profile of cells or organisms upon treatment with the compound. nih.govnih.gov This can provide insights into the metabolic pathways affected and help to identify biomarkers of response. Integrated analysis of proteomic and metabolomic data can reveal common enriched pathways and provide a more complete picture of the compound's mechanism of action. nih.govnih.gov
By applying these omics approaches, researchers can gain a deeper understanding of the complex biological activities of this compound, which will be instrumental in guiding future research and its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7,2',3',4'-Pentamethoxyflavanone, and how can researchers verify structural fidelity?
- Methodology : The compound is synthesized via stepwise methoxylation and cyclization. A common approach involves reacting 2,4,6-trihydroxyacetophenone with substituted benzoyl chlorides (e.g., 2,4,5-trimethoxybenzoyl chloride) under acidic conditions, followed by purification using column chromatography .
- Verification : Confirm structural integrity via:
- NMR : Analyze - and -NMR spectra for characteristic methoxy (δ 3.7–3.9 ppm) and flavanone backbone signals (e.g., C=O at ~180 ppm) .
- HPLC-MS : Ensure >98% purity with retention time and mass-to-charge ratio (e.g., [M+H] = 373.4) matching reference standards .
Q. How can researchers determine the solubility and stability of this compound for in vitro assays?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Prepare stock solutions in DMSO (10 mM), and dilute in assay buffers (≤1% DMSO final) to avoid solvent interference .
- Stability : Store lyophilized powder at -20°C for long-term stability. In solution, use within 1 month at -80°C under inert gas (e.g., argon) to prevent oxidation .
Q. What preliminary bioactivity screening strategies are recommended for this compound?
- In vitro assays : Prioritize assays based on structural analogs (e.g., anti-inflammatory, anticancer). Examples:
- Antioxidant activity : DPPH radical scavenging assay .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
- Target identification : Use molecular docking to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?
- Key challenges : Competing side reactions (e.g., over-methoxylation, ring-opening).
- Solutions :
- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation .
- Catalytic optimization : Employ Lewis acids (e.g., BF-EtO) to enhance regioselectivity .
- Data : Pilot studies show yields improve from 45% to 68% with BF-EtO catalysis .
Q. What advanced analytical techniques resolve conflicting spectral data for this compound?
- Common discrepancies : Variability in -NMR shifts due to solvent effects or impurities.
- Resolution strategies :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals (e.g., aromatic vs. methoxy protons) .
- High-resolution MS (HRMS) : Confirm molecular formula (CHO) with <2 ppm error .
Q. How do researchers reconcile contradictory bioactivity findings across studies?
- Case example : Anti-inflammatory effects reported in one study but absent in another.
- Root causes : Differences in cell models (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum concentration).
- Mitigation :
- Standardize protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models .
- Dose-response validation : Test 0.1–100 µM range to identify biphasic effects .
Q. What in silico tools predict the pharmacokinetic properties of this compound?
- ADME prediction : Use SwissADME or pkCSM to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
